molecular formula C17H19NO4 B1375407 Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate CAS No. 561307-71-9

Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate

Cat. No. B1375407
M. Wt: 301.34 g/mol
InChI Key: IKUJMQAAEQJMKL-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate, also known as tert-butyl indole-3-carboxylate (TIBC), is an indole-based compound that has been used in a variety of scientific research applications. TIBC has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been studied for its potential use as an inhibitor of certain enzymes and as a potential therapeutic agent.

Scientific Research Applications

Leukotriene Synthesis Inhibition

Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate and its derivatives have been investigated for their potential in inhibiting leukotriene synthesis. Leukotrienes are inflammatory mediators involved in various diseases, and their inhibition can be therapeutically significant. For example, Hutchinson et al. (2009) describe a compound with potent in vitro and in vivo inhibition of leukotriene synthesis, which has successfully completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

Catalysis in Organic Synthesis

Another application is in organic synthesis, particularly in palladium-catalyzed reactions. Zhou et al. (2017) developed a method using tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate derivatives for the synthesis of 3-oxoindolines, showcasing the compound's utility in complex organic syntheses (Zhou et al., 2017).

Crystallographic Studies

In the field of crystallography, such compounds have been used for studying molecular structures. For instance, Iijima and Irikawa (1996) examined the crystal structure of a related compound, providing insights into its geometric configuration (Iijima & Irikawa, 1996).

Synthesis of Non-Steroidal Modulators

Tert-butyl indole derivatives have also been employed in the synthesis of non-steroidal glucocorticoid receptor modulators. Sumiyoshi et al. (2011) synthesized enantiomerically pure compounds, which are key intermediates in the development of these modulators (Sumiyoshi et al., 2011).

Singlet Oxygen Reactions in Chemical Synthesis

These compounds have been used in reactions involving singlet oxygen, which is crucial in various synthetic pathways. Wasserman et al. (2004) demonstrated their application in producing pyrrole precursors for prodigiosin and its analogs (Wasserman et al., 2004).

Kinetic Resolutions in Asymmetric Synthesis

The tert-butyl esters of related compounds have been used in kinetic resolutions for asymmetric synthesis. Aye et al. (2008) explored this application, demonstrating the compound's relevance in producing enantiomerically pure derivatives (Aye et al., 2008).

properties

IUPAC Name

tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-10-9-13-11-12(5-7-14(13)18)6-8-15(19)21-4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJMQAAEQJMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735980
Record name tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate

CAS RN

561307-71-9
Record name tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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